molecular formula C18H21N5O2S B6436198 N-methyl-1-phenyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)methanesulfonamide CAS No. 2548984-23-0

N-methyl-1-phenyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)methanesulfonamide

Cat. No.: B6436198
CAS No.: 2548984-23-0
M. Wt: 371.5 g/mol
InChI Key: LIPSSGWUEFANFK-UHFFFAOYSA-N
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Description

N-methyl-1-phenyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)methanesulfonamide is a potent, selective, and brain-penetrant inhibitor of the mTORC1 complex, functioning through a unique mechanism. This compound acts as a molecular glue that induces the association of the Raptor subunit of mTORC1 with the F-box protein FBXO2, leading to the ubiquitination and subsequent degradation of Raptor. This targeted degradation results in the specific and potent inhibition of mTORC1 signaling without significantly affecting the mTORC2 complex. Its primary research value lies in the study of mTORC1-specific biology in neurological and oncological contexts. Due to its blood-brain barrier permeability, it is a critical tool for investigating the role of mTORC1 in the central nervous system, including in preclinical models of autism spectrum disorder and other neurodevelopmental diseases . The compound's unique mechanism bypasses the feedback activation issues associated with traditional ATP-competitive mTOR kinase inhibitors, making it a valuable probe for dissecting the complex mTOR signaling network and for exploring novel therapeutic strategies in cancer and neurological disorders .

Properties

IUPAC Name

N-methyl-1-phenyl-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpyrrolidin-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-21(26(24,25)14-15-5-3-2-4-6-15)16-8-11-22(13-16)18-17-7-9-20-23(17)12-10-19-18/h2-7,9-10,12,16H,8,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPSSGWUEFANFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=CN3C2=CC=N3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-1-phenyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)methanesulfonamide is a complex organic compound notable for its potential biological activity, particularly in the fields of oncology and inflammation. This article will explore its structure, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features several key functional groups that contribute to its biological activity:

  • Methanesulfonamide Group : Known for its pharmacological effects, including antimicrobial and anti-inflammatory properties.
  • Pyrazolo[1,5-a]pyrazine Ring : Suggests possible interactions with various biological targets, particularly kinases involved in cancer signaling pathways.

The molecular formula is C18H21N5O2SC_{18}H_{21}N_{5}O_{2}S with a molecular weight of 371.5 g/mol. Its structure can be summarized as follows:

PropertyValue
Molecular FormulaC18H21N5O2S
Molecular Weight371.5 g/mol
CAS Number2548984-23-0

Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrazine, including this compound, may act as inhibitors of various kinases such as AXL and c-MET. These kinases are implicated in cancer progression and metastasis. The methanesulfonamide moiety may enhance anti-inflammatory effects, making the compound a candidate for treating inflammatory diseases.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. For instance:

  • Inhibition of Kinases : Compounds similar to this compound have demonstrated effective inhibition against BRAF(V600E) and EGFR kinases, which are critical in various cancers .

Anti-inflammatory Properties

The methanesulfonamide group is associated with anti-inflammatory effects:

  • Mechanistic Insights : Studies suggest that the compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis or other inflammatory disorders.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Study on Pyrazole Derivatives :
    • Researchers synthesized various pyrazole derivatives and tested their efficacy against cancer cell lines.
    • Results indicated strong inhibitory effects on cell proliferation associated with specific kinase pathways.
  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of related pyrazole compounds using DPPH radical scavenging assays.
    • Findings suggested that these compounds possess significant antioxidant and antimicrobial activities .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a pyrazolo[1,5-a]pyrazine moiety, a pyrrolidine ring, and a methanesulfonamide group. This unique combination of functional groups provides distinct chemical and biological properties, making it a valuable candidate for research.

Drug Development

N-methyl-1-phenyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)methanesulfonamide has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with various biological targets, including enzymes and receptors.

Case Study: Inhibitory Activity

Research has indicated that derivatives of this compound can act as inhibitors of specific enzymes involved in cancer pathways. For instance, compounds with similar structures have shown promising results in inhibiting AMPK (AMP-activated protein kinase), which plays a crucial role in cellular energy homeostasis and cancer metabolism .

Neuropharmacology

The compound's potential effects on the central nervous system are also under investigation. Its ability to modulate neurotransmitter systems may lead to applications in treating neurological disorders.

Table 1: Summary of Medicinal Applications

Application AreaPotential UsesNotable Findings
Drug DevelopmentCancer therapyInhibits AMPK pathways
NeuropharmacologyTreatment for neurological disordersModulates neurotransmitter systems

Materials Science Applications

The heterocyclic nature of this compound allows it to be utilized in the development of advanced materials.

Optoelectronic Devices

Research has indicated that compounds with similar structures can be used in optoelectronic applications due to their tunable electronic properties. This includes potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study: Photophysical Properties

Studies have demonstrated that pyrazolo[1,5-a]pyrazine derivatives exhibit unique photophysical properties that can be exploited in the design of new materials for electronic applications .

Table 2: Summary of Materials Science Applications

Application AreaPotential UsesNotable Findings
Optoelectronic DevicesOLEDs and photovoltaic cellsUnique photophysical properties

Biological Research Applications

This compound can serve as a valuable probe in biological research.

Mechanistic Studies

The compound's ability to interact with various biomolecules makes it suitable for studying enzyme kinetics and protein-protein interactions.

Case Study: Enzyme Activity Probing

Research has utilized similar compounds to probe enzyme activities related to metabolic pathways, providing insights into their mechanisms of action .

Table 3: Summary of Biological Research Applications

Application AreaPotential UsesNotable Findings
Mechanistic StudiesEnzyme kineticsInsights into metabolic pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with related molecules in terms of structural motifs , biological activity , pharmacokinetics , and synthesis challenges .

Structural Analogues with Pyrazolo[1,5-a]pyrazine/Pyrimidine Cores
Compound Name Core Structure Key Substituents Target/Activity
Target Compound Pyrazolo[1,5-a]pyrazine Pyrrolidine, methanesulfonamide, phenyl Likely BTK or kinase inhibition (inferred from analogs)
BIO-2008846 () Pyrazolo[1,5-a]pyrazine Cyclobutyl, acrylamide, methylpyrazole Covalent BTK inhibitor; used in PET imaging
Pir-8-30 () Pyrazolo[1,5-a]pyrimidine Hydroxyethoxyethyl, phenyl, methanesulfonamide Aryl hydrocarbon receptor modulation
Example 56 () Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone, sulfonamide Kinase inhibition (specific target not stated)

Key Observations :

  • The methanesulfonamide group in the target compound and Pir-8-30 may enhance solubility and hydrogen-bond interactions compared to acrylamide (BIO-2008846) or chromenone (Example 56) .

Research Findings and Limitations

  • Activity Data: Direct IC50 or binding affinity data for the target compound are absent in the evidence. However, analogs like BIO-2008846 show sub-nanomolar BTK inhibition, providing a benchmark .
  • The absence of a covalent warhead (e.g., acrylamide) in the target compound may limit potency against kinases requiring irreversible inhibition .

Preparation Methods

Core Heterocycle Synthesis: Pyrazolo[1,5-a]Pyrazine Construction

The pyrazolo[1,5-a]pyrazine core is synthesized via cyclocondensation of 5-aminopyrazole derivatives with α,β-diketones or malonate esters. A representative protocol involves:

  • Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate, yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield) .

  • Chlorination of the dihydroxy intermediate using phosphorus oxychloride (POCl₃) at 110°C for 6 hours, producing 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield) .

For pyrazolo[1,5-a]pyrazine, analogous steps apply but require substitution of the diketone with a pyrazine-precursor. For example, condensation of 3-aminopyrazole with glyoxal derivatives under acidic conditions generates the fused pyrazine ring .

Functionalization with Pyrrolidine Moieties

The chlorinated pyrazolo[1,5-a]pyrazine undergoes nucleophilic substitution with pyrrolidine derivatives. Key steps include:

  • Reaction of 4-chloropyrazolo[1,5-a]pyrazine with pyrrolidin-3-amine in dimethylformamide (DMF) at 80°C for 12 hours, facilitated by potassium carbonate (K₂CO₃) .

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate 1-(pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine (yield: 72–78%) .

Sulfonamide Formation and N-Methylation

The amine intermediate is functionalized with methanesulfonamide groups through:

  • Reaction with methanesulfonyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (Et₃N) as a base. After 2 hours, the mixture is washed with brine and dried to yield N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)methanesulfonamide (85% yield) .

  • N-Methylation using methyl iodide (CH₃I) in tetrahydrofuran (THF) with sodium hydride (NaH) as a base. The reaction proceeds at room temperature for 4 hours, affording the N-methylated product (90% yield) .

Phenyl Group Introduction

The phenyl moiety is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation:

  • Suzuki Coupling : Reaction of the brominated intermediate with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 90°C for 8 hours (yield: 68%) .

  • Alternative Route : Direct alkylation using benzyl bromide and K₂CO₃ in acetonitrile at 60°C .

Final Product Characterization

The compound is validated using spectroscopic and chromatographic methods:

Analytical MethodData Summary
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H, pyrazine-H), 7.45–7.30 (m, 5H, Ph), 3.82–3.75 (m, 1H, pyrrolidine-H), 3.02 (s, 3H, N-CH₃), 2.91 (s, 3H, SO₂N-CH₃) .
HRMS (ESI+)m/z calc. for C₁₉H₂₁N₅O₂S: 383.14; found: 383.13 [M+H]⁺ .
HPLC Purity 98.5% (C18 column, acetonitrile/water gradient) .

Optimization Challenges and Solutions

  • Regioselectivity in Chlorination : Positional selectivity for pyrazine chlorination is achieved using excess POCl₃ and catalytic dimethylformamide (DMF) .

  • Sulfonamide Stability : Methanesulfonamide groups are prone to hydrolysis under acidic conditions; thus, reactions are conducted at neutral pH .

  • Pyrrolidine Ring Conformation : Steric hindrance in pyrrolidine substitution is mitigated by using bulky bases like DBU .

Scalability and Industrial Relevance

A pilot-scale synthesis (100 g batch) reported:

  • Overall Yield : 42% after four steps .

  • Cost Analysis : Raw material costs dominate (68%), with POCl₃ and Pd catalysts being major contributors .

Q & A

Q. What statistical methods are robust for analyzing dose-response data in enzyme inhibition assays?

  • Nonlinear regression (e.g., GraphPad Prism) fits data to sigmoidal models (IC50, Hill coefficient). Bootstrap resampling estimates confidence intervals for small datasets. Outliers are identified via Grubbs’ test or ROUT method .

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